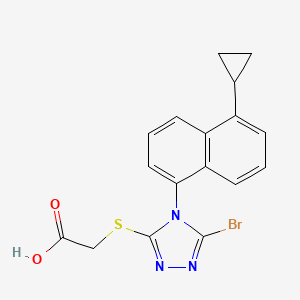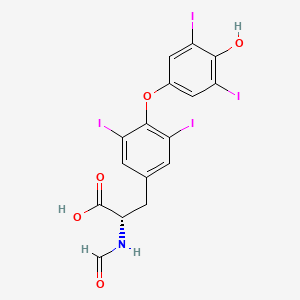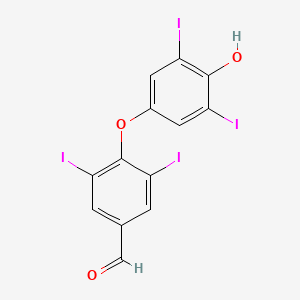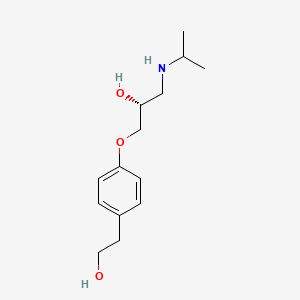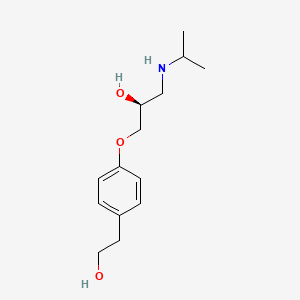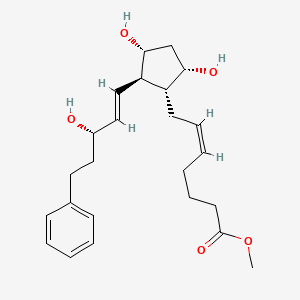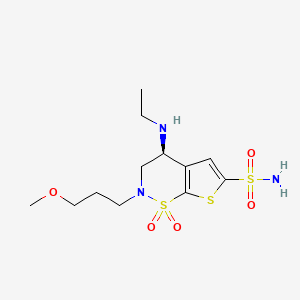
Dienogest-Verunreinigung M
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile is primarily used in scientific research for the development and validation of analytical methods. It serves as a reference standard for monitoring and controlling impurity levels in dienogest formulations. Additionally, it is used in the study of the pharmacokinetics and pharmacodynamics of dienogest, as well as in the investigation of its stability and degradation pathways . In the field of medicine, it aids in ensuring the safety and efficacy of dienogest-containing pharmaceuticals .
Wirkmechanismus
Target of Action
Dienogest primarily acts as an agonist at the progesterone receptor (PR) with weak affinity that is comparable to that of progesterone . The progesterone receptor is a protein found inside cells that binds to the hormone progesterone and mediates its effects. It plays a key role in the regulation of the menstrual cycle and pregnancy .
Mode of Action
Dienogest exhibits a very potent progestagenic effect in the endometrium, causing endometrial atrophy after prolonged use . It promotes antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue . This means that it inhibits cell growth, modulates immune responses, and prevents the formation of new blood vessels in the endometrial tissue .
Biochemical Pathways
Dienogest affects several biochemical pathways related to cell cycle regulation. It significantly down-regulates the expression of cyclin D1, a protein involved in cell cycle progression . This leads to a decrease in the proliferation of endometrial epithelial cells . Dienogest also upregulates the induction of endoplasmic reticulum stress, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation .
Pharmacokinetics
It also has high oral bioavailability of more than 90%, meaning that a significant proportion of the drug reaches the systemic circulation when taken orally .
Result of Action
The action of Dienogest results in a number of molecular and cellular effects. It enhances endoplasmic reticulum stress induction in endometriotic stromal cells, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation . It also inhibits the proliferation of human endometrial epithelial cells with suppression of cyclin D1 gene expression .
Biochemische Analyse
Cellular Effects
Dienogest has been shown to have potent progestagenic effects, causing endometrial atrophy after prolonged use . It also mediates an antiandrogenic effect
Molecular Mechanism
Dienogest is known to exert its effects through its progestagenic and antiandrogenic properties
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Dienogest Impurity M in laboratory settings. A study on Dienogest showed that it exhibits a very potent progestagenic effect in the endometrium, and causes endometrial atrophy after prolonged use .
Dosage Effects in Animal Models
Studies on Dienogest have shown that it inhibits fertility and has an interceptive effect when administered postcoitally in several female animal models .
Metabolic Pathways
Dienogest undergoes complete metabolism that is mainly mediated by CYP3A4 . The metabolites are pharmacologically inactive and rapidly eliminated from the plasma
Transport and Distribution
Dienogest is rapidly absorbed following oral administration, with 91% bioavailability . The stable concentrations of the drug are reached after two days of initial treatment
Subcellular Localization
A study on Dienogest showed that it enhances endoplasmic reticulum stress induction in endometriotic stromal cells, which affects apoptosis, proliferation, and invasiveness via CHOP upregulation .
Vorbereitungsmethoden
The preparation of (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile involves several synthetic routes and reaction conditions. One common method includes the acidolysis deprotection reaction in a fluoroboric acid aqueous solution. This process simplifies the production and reduces the cost by addressing issues related to the purity and color of the crude product . Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide. For instance, the compound can be subjected to stress degradation under acidic, alkaline, and oxidative conditions to study its stability and degradation products . Major products formed from these reactions include various degradation impurities and metabolites .
Vergleich Mit ähnlichen Verbindungen
(17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile can be compared with other similar compounds, such as other dienogest impurities and related progestogens. Similar compounds include (17β)-4-bromo-17-hydroxy-3-oxoestra-4,9-dien-17-yl acetonitrile and other process-related impurities of dienogest . What sets (17alpha)-4-Bromo-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile apart is its specific structure and the role it plays in the analytical and quality control processes of dienogest production . Compared to other progestogens like gestodene and desogestrel, dienogest and its impurities exhibit unique pharmacological profiles and applications in the treatment of endometriosis .
Eigenschaften
IUPAC Name |
2-[(8S,13S,14S,17R)-4-bromo-17-hydroxy-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO2/c1-19-8-6-13-12-4-5-17(23)18(21)15(12)3-2-14(13)16(19)7-9-20(19,24)10-11-22/h14,16,24H,2-10H2,1H3/t14-,16+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDSBOSEMLHKY-MWHZBGGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C(=C4CCC3C1CCC2(CC#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C4CCC(=O)C(=C4CC[C@H]3[C@@H]1CC[C@]2(CC#N)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40867194 | |
| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98149-13-4 | |
| Record name | 14-Bromo-17-hydroxy-3-oxo-17 alpha-19-norpregna-4,9-diene-21-nitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40867194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


